2,2,5,5-Tetramethylpyrrolidine
Description
Historical Trajectories and Evolution of Pyrrolidine (B122466) Chemistry with Emphasis on Sterically Hindered Analogues
The pyrrolidine ring is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. Current time information in Bangalore, IN.wikipedia.org The amino acids proline and hydroxyproline (B1673980) are prominent natural examples, highlighting the biological significance of this five-membered ring system. wikipedia.org Historically, synthetic efforts focused on accessing the basic pyrrolidine core and its less substituted derivatives. Industrial synthesis, for instance, involves the reaction of 1,4-butanediol (B3395766) with ammonia (B1221849) under high temperature and pressure. wikipedia.org
The evolution of pyrrolidine chemistry saw a significant shift towards the synthesis and study of sterically hindered analogues. This was driven by the need for more stable and selective molecules for specific applications. The introduction of bulky substituents, such as the four methyl groups in 2,2,5,5-tetramethylpyrrolidine, creates a sterically shielded environment. This shielding influences the compound's basicity and nucleophilicity and, crucially, enhances the stability of reactive intermediates or derivatives formed from this scaffold. cymitquimica.com
A major impetus for the development of sterically hindered pyrrolidines was the field of spin-labeling for Electron Paramagnetic Resonance (EPR) spectroscopy. clockss.orgtaylorandfrancis.com Nitroxide radicals, such as those derived from this compound (often called PROXYL radicals), were found to be remarkably persistent. clockss.orgsci-hub.se The steric hindrance provided by the gem-dimethyl groups at the α-positions to the nitroxide moiety significantly slows down decomposition and reduction pathways, which would otherwise limit their utility in biological systems. nih.gov This led to the development of synthetic routes specifically targeting these crowded structures, such as the Favorskii rearrangement of halogenated 4-oxo-2,2,6,6-tetramethylpiperidine (triacetonamine) to produce pyrrolidine derivatives. researchgate.net More advanced strategies now involve complex, multi-step sequences, including intramolecular 1,3-dipolar cycloadditions to build highly substituted and stable chiral pyrrolidine nitroxides. researchgate.netacs.org
Significance of the this compound Scaffold in Contemporary Chemical Science
The unique steric and electronic properties of the this compound scaffold make it a valuable component in modern chemical research. Its significance spans organic synthesis, materials science, and biophysical studies. cymitquimica.comontosight.ai It functions as a sterically hindered secondary amine, which can influence reaction pathways, stabilize intermediates, and act as a ligand or base in catalysis. cymitquimica.com
The most prominent application of this scaffold is in the creation of stable nitroxide spin labels and probes for magnetic resonance studies. mdpi.comnih.gov Derivatives like 1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine (CMH) are extensively used as spin probes to detect and quantify reactive oxygen species (ROS) such as superoxide (B77818) in biological samples, from cell cultures to frozen biopsies. taylorandfrancis.comresearchgate.netplos.orgresearchgate.net The stability of the resulting nitroxide radical (CM•) allows for sensitive detection by EPR spectroscopy. taylorandfrancis.com Furthermore, functionalized PROXYL derivatives are employed as redox-sensitive probes in in-vivo magnetic resonance imaging (MRI) and EPR studies to investigate pharmacokinetics and redox states in living organisms. nih.gov
In peptide and protein chemistry, amino acid analogues incorporating the tetramethylpyrrolidine-N-oxyl structure, such as POAC (this compound-N-oxyl-3-amino-4-carboxylic acid), have been developed. researchgate.net These serve as spin-labeled amino acids that can be incorporated into peptide chains to study protein structure and dynamics, offering an alternative to the more commonly used TOAC (2,2,6,6-tetramethylpiperidine-N-oxyl-4-amino-4-carboxylic acid) with potentially more favorable synthetic accessibility. researchgate.net The scaffold is also utilized in materials science, for example, in the synthesis of polymers and as a component in hybrid compounds for fluorescence-based detection methods. sci-hub.seontosight.ai
Table 1: Physicochemical Properties of this compound An interactive data table. Click on headers to sort.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₇N | nih.gov |
| Molecular Weight | 127.23 g/mol | nih.gov |
| CAS Number | 4567-22-0 | nih.gov |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Odor | Amine-like | cymitquimica.com |
| IUPAC Name | This compound | nih.gov |
| XLogP3 | 1.8 | nih.gov |
Table 2: Selected Applications of this compound Derivatives An interactive data table. Click on headers to sort.
| Derivative Name | Application Area | Specific Use | Source(s) |
|---|---|---|---|
| 1-Hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine (CMH) | Biophysics / Medicine | Spin probe for detecting and quantifying reactive oxygen species (ROS) by EPR. | researchgate.net, plos.org, nih.gov |
| 3-Carboxy-2,2,5,5-tetramethylpyrrolidine-N-oxyl (CxP) | In-vivo Imaging | Hydrophilic redox probe for magnetic resonance studies. | nih.gov |
| This compound-N-oxyl-3-amino-4-carboxylic acid (POAC) | Peptide Chemistry | Spin-labeled β-amino acid for structural studies of peptides and proteins. | scispace.com, researchgate.net |
| Various PROXYL Radicals | Materials Science | Component of hybrid fluorescent probes; spin labels for studying polymers. | clockss.org, sci-hub.se |
| Chiral C₂-Symmetric Pyrrolidine Nitroxides | Catalysis / Synthesis | Highly stable, sterically hindered nitroxides for potential use in asymmetric catalysis. | researchgate.net, acs.org |
Identification of Knowledge Gaps and Future Research Imperatives in this compound Studies
Despite the widespread use of the this compound scaffold, several knowledge gaps remain, presenting clear imperatives for future research. A primary challenge is the translation of technologies and probes developed in vitro to more complex physiological settings. researchgate.netnih.gov While derivatives like CMH are effective at detecting ROS in cell cultures and biopsies, further studies are needed to refine their application for in-vivo imaging and understanding their precise interactions and stability within living organisms. researchgate.netnih.gov
In medicinal chemistry, while derivatives have shown promise, detailed investigations into their biological activities are often limited. ontosight.ai A systematic exploration of the therapeutic potential of various functionalized tetramethylpyrrolidines as lead molecules for drug development is a significant future direction. ontosight.ai This includes a deeper understanding of the pharmacokinetics and metabolic fate of different derivatives to optimize their properties for potential clinical use. nih.gov
From a synthetic perspective, there is a continuous demand for novel, efficient, and stereoselective methods to access complex pyrrolidine structures. mdpi.comorganic-chemistry.org The development of protocols for creating deuterated analogues, for instance, is crucial for mechanistic studies and for potentially improving the metabolic profiles of drug candidates. scispace.com Moreover, the design of next-generation spin labels with even greater stability towards bioreduction is an ongoing goal. nih.gov Research into sterically shielded nitroxides with substituents larger than methyl groups aims to create probes that are more persistent in reducing biological environments, expanding the scope of in-vivo EPR applications. nih.gov Finally, novel applications in materials science, such as the use of battery electrode materials to induce strain in catalysts supported on pyrrolidine-related structures, represent an emerging frontier that warrants further exploration. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
4567-22-0 |
|---|---|
Molecular Formula |
C8H17N |
Molecular Weight |
127.23 g/mol |
IUPAC Name |
2,2,5,5-tetramethylpyrrolidine |
InChI |
InChI=1S/C8H17N/c1-7(2)5-6-8(3,4)9-7/h9H,5-6H2,1-4H3 |
InChI Key |
FMRWQLAJBBKXDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(N1)(C)C)C |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2,2,5,5 Tetramethylpyrrolidine and Its Derivatives
Strategic Approaches to the Core 2,2,5,5-Tetramethylpyrrolidine Ring System
The construction of the sterically demanding this compound core necessitates specialized synthetic routes that can efficiently form the five-membered ring with four quaternary carbon atoms.
Cyclization Reaction Mechanisms and Pathways for Pyrrolidine (B122466) Ring Formation
A prominent and versatile method for the formation of the pyrrolidine ring is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. wikipedia.orgnih.gov Azomethine ylides, which are nitrogen-based 1,3-dipoles, react with dipolarophiles in a concerted [3+2] cycloaddition to furnish five-membered nitrogen heterocycles. wikipedia.orgresearchgate.net This reaction is a powerful tool for constructing substituted pyrrolidines with high regio- and stereoselectivity, potentially creating up to four new stereocenters in a single step. wikipedia.orgnih.gov The stereochemical outcome of these cycloadditions can be controlled, as azomethine ylides generated from the ring-opening of aziridines can retain their stereochemistry if trapped quickly by a dipolarophile. wikipedia.org
Another strategic approach involves a three-component domino process, which is particularly useful for the synthesis of sterically shielded pyrrolidine nitroxides. This method assembles the pyrrolidine ring from an α-amino acid, a ketone, and an activated alkene, followed by oxidation to the corresponding nitrone and subsequent Grignard reagent addition.
A more traditional approach to the synthesis of the core ring system can be envisioned through the reductive amination of a 2,2,5,5-tetramethyl-substituted 1,4-dicarbonyl compound. masterorganicchemistry.comquimicaorganica.org This intramolecular reaction would involve the formation of a di-imine or a related intermediate, followed by reduction to yield the saturated pyrrolidine ring. The mechanism involves the initial formation of an imine from the reaction of an amine with one of the carbonyl groups, followed by an intramolecular cyclization and a second imine formation, which is then reduced. masterorganicchemistry.com
Catalytic Systems and Conditions in Direct this compound Synthesis
The direct synthesis of the this compound ring can be achieved through catalytic cyclization reactions. While direct catalytic synthesis of the parent this compound is not extensively documented, analogous syntheses of substituted pyrrolidines provide insight into potential catalytic systems. For instance, a one-pot synthesis of N-methylpyrrolidine has been developed from 1,4-butanediol (B3395766) and methylamine (B109427) using a copper- and nickel-modified ZSM-5 catalyst. rsc.org This "borrowing hydrogen" process involves the oxidation of the diol to a dicarbonyl intermediate, which then undergoes reductive amination. This methodology could theoretically be applied to the synthesis of this compound by starting with 2,2,5,5-tetramethyl-1,4-butanediol. The catalyst's performance is attributed to the high dispersion of metal oxides and a synergistic effect between the copper and nickel species. rsc.org
The reaction conditions for such a process would likely involve elevated temperatures and a hydrogen atmosphere to facilitate the reductive steps. The choice of catalyst and support is crucial for achieving high yields and selectivity.
Table 1: Potential Catalytic System for this compound Synthesis
| Starting Material | Amine Source | Catalyst | Key Reaction Type | Potential Product |
|---|---|---|---|---|
| 2,2,5,5-Tetramethyl-1,4-butanediol | Ammonia (B1221849) | Cu- and Ni-modified ZSM-5 | Reductive Amination | This compound |
Electrochemical Synthesis Techniques for Pyrrolidine Derivatives
Electrochemical methods offer a green and efficient alternative for the synthesis of pyrrolidine derivatives, often proceeding under mild conditions without the need for harsh chemical reagents. researchgate.netnih.gov A notable example is the electrochemical synthesis of 3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine. researchgate.net This process involves an electrochemically induced Favorskii rearrangement of 4-oxo-2,2,6,6-tetramethylpiperidine (triacetonamine). The reaction is carried out in an undivided cell in the presence of a sodium iodide/sodium methoxide (B1231860) system. researchgate.net
The electrochemical halogenation of triacetonamine (B117949) in specific electrolytes leads to the formation of halo-derivatives that undergo the Favorskii rearrangement in situ to yield the contracted pyrrolidine ring system. researchgate.net This method has been developed into a preparative procedure for synthesizing 3-carbamoyl-2,2,5,5-tetramethylpyrrolidine, a valuable precursor for spin labels. researchgate.net
Enantioselective and Diastereoselective Synthesis of Chiral this compound Derivatives
The synthesis of chiral this compound derivatives is of significant interest for applications in asymmetric catalysis and as chiral probes. This requires precise control over the stereochemistry during the synthesis.
Biocatalytic Approaches for Stereochemical Resolution
Biocatalysis provides a powerful tool for the stereochemical resolution of racemic mixtures, offering high enantioselectivity under mild reaction conditions. A key example in the context of this compound derivatives is the kinetic resolution of 1-oxyl-3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidine derivatives through lipase-catalyzed enantiomer selective acylation.
In this process, a lipase (B570770) enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. Through subsequent recrystallization or re-esterification, each enantiomer can be obtained with very high enantiomeric purity. The enantiomeric purities are often determined by 19F NMR analysis of the corresponding Mosher esters.
Table 2: Lipase-Catalyzed Kinetic Resolution of a Chiral this compound Derivative
| Substrate | Biocatalyst | Reaction Type | Outcome |
|---|---|---|---|
| (±)-1-oxyl-3-hydroxymethyl-2,2,5,5-tetramethylpyrrolidine | Lipase | Enantiomer selective acylation | Separation of enantiomers with high enantiomeric purity |
Asymmetric Induction Strategies in this compound Derivative Synthesis
Asymmetric induction involves the use of a chiral element to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. nih.gov This can be achieved through the use of chiral auxiliaries, chiral catalysts, or chiral substrates. wikipedia.orgsigmaaldrich.comresearchgate.net
A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed. For the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective formation of the pyrrolidine ring or the introduction of substituents.
An example of a diastereoselective synthesis that illustrates the principles of asymmetric induction is the synthesis of silyl-substituted pyrrolidines. nih.gov In this method, the addition of a silyllithium reagent to a chiral sulfinimine derived from an aldehyde and a chiral sulfinamide proceeds with high diastereoselectivity. The stereochemistry of the newly formed stereocenter is directed by the chiral sulfinyl group. nih.gov This approach, while not demonstrated on a this compound system, provides a framework for how asymmetric induction can be used to synthesize chiral derivatives of this ring system. The reaction is believed to proceed through an open antiperiplanar transition state. nih.gov
The diastereoselective synthesis of functionalized pyrrolidines can also be achieved through 1,3-dipolar cycloaddition reactions of nitrones with alkenes, followed by a series of transformations. mdpi.com The stereochemistry of the final pyrrolidine derivative is controlled by the stereospecificity of the initial cycloaddition reaction. mdpi.com
Functionalization and Derivatization Strategies for this compound
The ability to introduce a wide array of functional groups onto the this compound core is central to its utility. Researchers have developed a host of strategies to modify this heterocycle, enabling the synthesis of tailored molecules with specific properties and functionalities. These methods range from the regioselective introduction of substituents to the construction of complex, multi-radical systems.
Regioselective Introduction of Functional Groups
The regioselective functionalization of the this compound ring is a key challenge in the synthesis of its derivatives. The substitution pattern on the pyrrolidine ring significantly influences the chemical and physical properties of the resulting molecules.
The synthesis of new pyrrolidine-based organocatalysts with bulky substituents at the C2 position has also been reported. nih.gov These catalysts are synthesized from chiral imines derived from (R)-glyceraldehyde acetonide through a diastereoselective allylation followed by a sequential hydrozirconation/iodination reaction. nih.gov While not directly involving this compound, this methodology highlights the potential for regioselective functionalization at the C2 position of the pyrrolidine ring, which could be adapted for the tetramethylated scaffold.
Synthesis of Spin-Labeled this compound Derivatives
The this compound-1-oxyl (PROXYL) moiety is a cornerstone in the field of spin labeling for Electron Paramagnetic Resonance (EPR) spectroscopy. The synthesis of functionalized PROXYL derivatives allows for their site-specific incorporation into biomolecules, providing valuable insights into their structure, dynamics, and interactions.
A variety of spin labels based on the this compound core have been developed to target specific amino acid residues in proteins. For instance, methanethiosulfonate (B1239399) (MTS) derivatives of PROXYL are widely used for site-directed spin labeling of cysteine residues. uni-osnabrueck.de The synthesis of these labels often involves the functionalization of the pyrrolidine ring, followed by the introduction of the MTS group. The resulting spin-labeled proteins can then be studied by EPR to obtain information on local dynamics and intermolecular distances. uni-osnabrueck.de
In addition to cysteine-specific labels, derivatives targeting other amino acids such as serine, tyrosine, and arginine have also been synthesized. nih.gov For example, a Mannich-type reaction with 4-amino-2,2,5,5-tetramethyl-3-imidazoline-1-yloxy nitroxide has been utilized to create a tyrosine-specific spin label. nih.gov Furthermore, amino acid spin labels like 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC) offer a rigid attachment to the peptide backbone, which is advantageous for certain EPR studies. nih.gov However, their incorporation into proteins is typically achieved through total peptide synthesis, which can be a limitation for larger proteins. nih.gov
The development of reduction-resistant spin labels is a significant area of research, as it enables in-cell EPR studies where the cellular environment can readily reduce the nitroxide radical. Sterically shielded pyrroline (B1223166) and pyrrolidine nitroxides, such as those with four ethyl substituents adjacent to the N-O group, have shown enhanced stability in biological samples. researchgate.net The synthesis of hydrophilic and reduction-resistant spin labels from 3,4-bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl has been reported, further expanding the toolkit for in-cell EPR. mdpi.com
| Spin Label Type | Target Residue/Application | Synthetic Strategy | Reference |
| Methanethiosulfonate (MTS) derivatives | Cysteine | Functionalization of the pyrrolidine ring followed by MTS group introduction. | uni-osnabrueck.de |
| Mannich-type reaction products | Tyrosine | Reaction of 4-amino-2,2,5,5-tetramethyl-3-imidazoline-1-yloxy nitroxide with tyrosine. | nih.gov |
| 3-amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC) | Peptide backbone | Total peptide synthesis. | nih.gov |
| Reduction-resistant labels | In-cell EPR | Synthesis of sterically shielded nitroxides (e.g., tetraethyl derivatives). | mdpi.comresearchgate.net |
Formation of Complex Polyradical and Ligand Structures Incorporating the this compound Moiety
The this compound framework serves as a versatile building block for the construction of more complex molecular architectures, including polyradical systems and ligands for metal complexes. These structures are of interest for their unique magnetic and electronic properties, with potential applications in materials science and as contrast agents for magnetic resonance imaging (MRI).
The synthesis of biradical and polyradical species containing the nitronyl nitroxide group has been a subject of considerable research. These molecules can exhibit interesting magnetic phenomena, such as ferromagnetic or antiferromagnetic coupling between the radical centers. science.gov The synthesis of a DPP derivative covalently linked to two nitronyl nitroxide radicals (DPPTh-NN2) has been reported, and its photophysical and magnetic properties have been studied. rsc.org The single-crystal X-ray diffraction analysis of this compound revealed that effective conjugation along the backbone leads to noticeable spin-polarization transfer. rsc.org
The this compound moiety can also be incorporated into ligands designed to chelate metal ions. These metal complexes can have a range of applications, from catalysis to medical imaging. For example, yttrium complexes of the dipyridyl pyrrolide (DPP) ligand, which contains a pyrrole (B145914) ring, have been shown to exhibit tridentate binding and can catalyze the polymerization of ethylene (B1197577) in the presence of alkyl aluminum reagents. researchgate.net While not directly a this compound derivative, this work demonstrates the potential of pyrrolidine-based ligands in coordination chemistry.
Furthermore, model complexes have been used to evaluate the metal-ligand interactions of metal-binding isosteres. nih.gov These studies provide insights into the coordination chemistry and spectroscopic characteristics of these ligands, which is crucial for the design of metalloenzyme inhibitors and other functional metal complexes. nih.gov
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its derivatives to minimize the environmental impact of chemical processes. These principles focus on improving the efficiency of reactions, reducing waste, and utilizing less hazardous substances.
Atom Economy and Waste Minimization in Production
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.orgepa.gov A high atom economy indicates that most of the atoms from the starting materials are utilized in the desired product, leading to less waste. wikipedia.org The E-factor, which is the ratio of the mass of waste to the mass of product, is another metric used to assess the environmental impact of a chemical process. iu.edu
In the synthesis of nitroxides, traditional methods can sometimes have poor atom economy due to the use of stoichiometric reagents and the generation of byproducts. nih.gov For example, elimination reactions are generally considered to have lower atom economy than addition or rearrangement reactions. nih.gov The development of catalytic methods for nitroxide synthesis is a key strategy for improving atom economy and reducing waste. nih.gov
Waste minimization in the production of this compound and its derivatives can also be achieved through process optimization and the recycling of reagents and solvents. researchgate.net By carefully designing synthetic routes and reaction conditions, it is possible to reduce the formation of unwanted byproducts and minimize the use of auxiliary substances. researchgate.net
| Green Chemistry Metric | Description | Goal in Synthesis | Reference |
| Atom Economy | The ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. | Maximize the incorporation of reactant atoms into the final product. | wikipedia.orgepa.gov |
| E-factor | The ratio of the mass of waste generated to the mass of the desired product. | Minimize the amount of waste produced per unit of product. | iu.edu |
| Waste Minimization | Strategies and practices aimed at reducing the amount of waste generated. | Reduce the overall environmental footprint of the synthetic process. | researchgate.net |
Solvent-Free and Environmentally Benign Reaction Media
The use of large volumes of hazardous organic solvents is a major contributor to the environmental impact of many chemical syntheses. nih.gov Consequently, the development of solvent-free reaction conditions and the use of environmentally benign solvents are key goals in green chemistry.
Solvent-free reactions, often conducted using techniques such as grinding or mechanochemistry, can significantly reduce waste and simplify product purification. researchgate.net A pyrrolidine-catalyzed solvent-free grinding method has been reported for the preparation of 3-methyl-4-nitro-5-styrylisoxazoles, demonstrating the feasibility of this approach for reactions involving pyrrolidine derivatives. researchgate.net While not a direct synthesis of this compound, this example showcases a green synthetic methodology that could potentially be adapted.
The use of greener solvents is another important strategy for reducing the environmental impact of chemical synthesis. mdpi.com Water is an ideal green solvent due to its abundance, low cost, and lack of toxicity. mdpi.com The synthesis of various S-heterocyclic compounds has been successfully carried out in water, highlighting its potential as a reaction medium. mdpi.com Other green solvents that are being explored as alternatives to traditional volatile organic compounds include ionic liquids and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) and Cyrene. nih.govehu.es The application of these greener solvent systems in the synthesis of this compound and its derivatives is an active area of research.
Elucidation of Chemical Reactivity and Transformation Mechanisms of 2,2,5,5 Tetramethylpyrrolidine
Investigation of Nucleophilic and Electrophilic Reactivity Patterns
The reactivity of 2,2,5,5-tetramethylpyrrolidine is significantly influenced by the nature of the reactants and the reaction conditions. As a secondary amine, the lone pair of electrons on the nitrogen atom imparts nucleophilic character to the molecule. However, the steric hindrance presented by the four methyl groups adjacent to the nitrogen can impede its nucleophilic attack on certain electrophiles. masterorganicchemistry.com
The nucleophilicity of amines generally correlates with their basicity; however, steric bulk can reduce nucleophilicity more significantly than basicity. masterorganicchemistry.com For instance, while t-butylamine is a relatively strong base, it is a weak nucleophile due to steric hindrance. masterorganicchemistry.com This principle applies to this compound, where the bulky tetramethyl substitution pattern diminishes its reactivity towards sterically demanding electrophiles.
Conversely, the pyrrolidine (B122466) ring can be rendered electrophilic through derivatization. For example, the formation of an N-oxoammonium cation from the corresponding nitroxide radical creates a potent electrophilic center at the nitrogen atom. nih.govnih.gov This electrophilicity is crucial for the catalytic activity of nitroxide radicals in oxidation reactions. rsc.org
The introduction of electron-withdrawing or -donating groups onto the pyrrolidine ring can further modulate its reactivity. Electron-withdrawing groups enhance the electrophilicity of the ring system, while electron-donating groups increase its nucleophilicity. nih.govdalalinstitute.com For instance, the presence of a carbonyl group can influence the reactivity of the acetyl group's carbonyl carbon. epo.org
Radical Chemistry Involving this compound and its Nitroxide Derivatives
The radical chemistry of this compound is predominantly centered around its stable nitroxide radical derivatives, such as 3-carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (PROXYL). jst.go.jp These nitroxides are persistent free radicals with a wide range of applications in chemistry and biology. mdpi.com
Mechanisms of Nitroxide Radical Formation and Stability
Nitroxide radicals are typically formed through the oxidation of the parent secondary amine, this compound, or its corresponding hydroxylamine (B1172632). rsc.orgmdpi.com Common oxidizing agents include hydrogen peroxide with a catalyst or organic peracids. rsc.org The unpaired electron in a nitroxide radical is localized on the N-O bond, and the stability of the radical is attributed to the delocalization of this electron and the steric protection afforded by the adjacent methyl groups. rsc.org
The stability of nitroxide radicals is a key feature, with five-membered pyrrolidine-based nitroxides demonstrating high stability. rsc.org This stability allows them to participate in a variety of chemical transformations without undergoing rapid decomposition.
Electron Paramagnetic Resonance (EPR) Studies of Radical Intermediates and Reaction Pathways
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying radical species. It provides detailed information about the structure, concentration, and dynamics of radical intermediates. rsc.orgdrug-dev.com EPR has been extensively used to study the radical chemistry of this compound derivatives.
For instance, EPR spin-trapping experiments can detect and identify transient radical species formed during reactions. rsc.org Cyclic hydroxylamines derived from this compound, such as 1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine (CMH), are used as spin probes to detect superoxide (B77818) radicals. drug-dev.combeilstein-journals.orgnih.gov The reaction of the hydroxylamine with a superoxide radical generates a stable nitroxide radical that is readily detectable by EPR. drug-dev.combeilstein-journals.org
EPR studies have also been employed to investigate the kinetics and mechanisms of reactions involving nitroxide radicals, such as their reduction by ascorbate (B8700270). nih.govresearchgate.net The change in the EPR signal intensity over time provides valuable data on reaction rates and pathways. researchgate.net
Ring Contraction and Expansion Reactions of the Pyrrolidine Core
The pyrrolidine ring of this compound can undergo ring contraction and expansion reactions, leading to the formation of different ring systems. These transformations are typically driven by the relief of ring strain or the formation of more stable intermediates. wikipedia.orgresearchgate.net
Ring contraction can occur through mechanisms like the Favorskii rearrangement of α-halo cycloalkanones, which proceeds via a cyclopropanone (B1606653) intermediate. harvard.edu Cationic rearrangements, such as the pinacol (B44631) rearrangement, can also lead to ring contraction. wikipedia.org
Conversely, ring expansion reactions can be achieved through various strategies. mdpi.com One common method involves the opening of a bicyclic intermediate containing a cyclopropane (B1198618) ring, such as in the Buchner ring expansion. wikipedia.org The Demyanov rearrangement, involving the diazotization of aminocycloalkanes, can result in either ring expansion or contraction depending on the substrate and reaction conditions. wikipedia.org While specific examples for the this compound core are not extensively detailed in the provided search results, these general principles of ring transformation reactions in cyclic systems are applicable. wikipedia.orgresearchgate.netharvard.edumdpi.comuchicago.edu
Photochemical and Electrochemical Reactivity of this compound Systems
The photochemical and electrochemical properties of this compound and its derivatives have been explored for various applications. rsc.orgsioc-journal.cncaltech.edu
Photochemical reactions can be initiated by the absorption of light, leading to the formation of excited states that can undergo various transformations. For example, UV irradiation of ketoprofen (B1673614) in the presence of liposomal membranes containing doxyl stearic acid (a nitroxide spin label) leads to a decrease in the EPR signal, indicating radical reactions induced by the photochemical process. researchgate.net
Electrochemical methods, such as cyclic voltammetry, have been used to study the redox properties of nitroxide radicals derived from this compound. nih.govnih.gov These studies reveal that nitroxides undergo reversible one-electron oxidation to form oxoammonium cations and quasi-reversible one-electron reduction to hydroxylamines. nih.gov The redox potentials of these processes are influenced by the substituents on the pyrrolidine ring and the solvent polarity. nih.govnih.gov
Detailed Mechanistic Analyses of Key Reactions
Detailed mechanistic studies have provided insights into the specific pathways of reactions involving this compound derivatives.
For instance, the oxidation of hydroxylamines to nitroxides by superoxide radicals is a key reaction in the detection of reactive oxygen species. mdpi.comresearchgate.net The mechanism involves an electron transfer from the hydroxylamine to the superoxide. researchgate.net
The reduction of nitroxides by ascorbate has also been studied in detail. nih.gov The reaction is reversible, and the equilibrium is influenced by the presence of other reducing agents like glutathione. nih.gov
The mechanism of nucleophilic substitution reactions involving amines is well-established, proceeding via an S_N2 pathway where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. libretexts.org While the bulky nature of this compound can hinder this, the fundamental principles apply.
The following table provides a summary of key reactivity data for this compound and its derivatives.
| Compound/Derivative | Reaction Type | Key Findings |
| This compound | Nucleophilic Substitution | Steric hindrance from tetramethyl groups reduces nucleophilicity. masterorganicchemistry.com |
| Nitroxide Derivatives | Radical Reactions | Form stable, persistent radicals. rsc.orgmdpi.com |
| 1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine (CMH) | Oxidation by Superoxide | Forms a stable nitroxide radical detectable by EPR. drug-dev.combeilstein-journals.orgnih.gov |
| Nitroxide Derivatives | Electrochemical Oxidation/Reduction | Reversibly form oxoammonium cations and hydroxylamines. nih.govnih.gov |
Advanced Spectroscopic and Computational Characterization of 2,2,5,5 Tetramethylpyrrolidine
Computational Chemistry and Theoretical Modeling of 2,2,5,5-Tetramethylpyrrolidine Systems
Quantum Mechanical (QM) Approaches for Reaction Pathway Elucidation
Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are powerful tools for investigating the intricate details of chemical reactions at an electronic level. nih.govacs.org These computational approaches allow for the mapping of potential energy surfaces, the characterization of transition states, and the elucidation of reaction mechanisms that are often difficult to probe experimentally. nih.govacs.org For pyrrolidine-based compounds and their nitroxide radical derivatives, QM methods provide essential insights into their reactivity, stability, and stereochemical outcomes. acs.orgresearchgate.net
The application of QM/MM methods is particularly advantageous for studying reactions in complex environments, such as in solution or within biological systems. nih.govacs.org In this framework, the chemically active region of the molecule (e.g., the reacting centers) is treated with a high-level QM method, while the surrounding environment (e.g., solvent molecules or protein residues) is described using more computationally efficient molecular mechanics (MM) force fields. nih.govacs.org This multiscale approach enables the accurate modeling of environmental effects, such as electrostatics and polarization, on the reaction pathway. acs.org
Density Functional Theory (DFT) is a widely used QM method for elucidating reaction mechanisms involving pyrrolidine (B122466) derivatives. acs.orgdergipark.org.tr For instance, DFT calculations have been instrumental in unveiling the mechanism for the stereospecific synthesis of cyclobutanes from pyrrolidines. acs.org These studies have shown that the rate-determining step is the release of N₂ from a 1,1-diazene intermediate, which leads to the formation of an open-shell singlet 1,4-biradical. The subsequent barrierless collapse of this biradical intermediate explains the observed stereoretentive formation of the cyclobutane (B1203170) product. acs.org
Furthermore, QM methods are employed to study the reaction pathways of nitroxide radicals derived from this compound. These studies include the investigation of free radical addition reactions, where QM calculations help in understanding the geometry and energy of the transition from the reactive complex to the saddle point. science.gov By analyzing the reaction energy profile, researchers can predict the most favorable reaction pathways. For example, theoretical studies on the degradation of certain compounds initiated by OH radicals use DFT to determine that the addition of the radical at a specific carbon position is the most favored pathway in both gas phase and aqueous media. science.gov Such computational insights are crucial for understanding the stability and reactivity of these compounds in various chemical and biological contexts. researchgate.netbeilstein-journals.org
Analysis of Hyperfine Coupling Constants (hfc) and Spin Densities
The analysis of hyperfine coupling constants (hfc) and spin densities provides profound insight into the electronic structure and conformation of paramagnetic species like the nitroxide radicals derived from this compound. dergipark.org.tracs.org These parameters are primarily determined through Electron Paramagnetic Resonance (EPR) spectroscopy and are complemented by quantum mechanical calculations. acs.orgresearchgate.net The hfc represents the interaction between the spin of the unpaired electron and the magnetic moments of nearby nuclei, such as ¹⁴N and ¹H. This interaction results in the characteristic splitting of EPR spectral lines. acs.orgdu.edu
Quantum chemical calculations, particularly using DFT, have become essential for predicting and interpreting hfc values. dergipark.org.tracs.orgresearchgate.net By comparing calculated hfc values with experimental data, researchers can validate the computed molecular geometries and gain a deeper understanding of structure-property relationships. acs.orgresearchgate.net For example, DFT calculations at the UB3LYP/def2-TZVP level have been used to investigate the origin of large hfc values observed in sterically shielded pyrrolidine-1-oxyls. acs.org
In some derivatives of 2,2,5,5-tetra-alkyl-pyrrolidine-1-oxyl, additional large doublet splittings with hfc constants ranging from 0.2 to 0.4 mT are observed in the EPR spectra. acs.orgnih.gov These splittings have been assigned to hyperfine coupling with a γ-hydrogen atom in the alkyl side chain. acs.orgresearchgate.net Computational analysis revealed that this significant long-range coupling arises from an efficient interaction between the βπ*(N–O) natural bond orbital (NBO) and the βσ(C–H) natural localized molecular orbital. acs.org This interaction is maximized when the alkyl substituent is in a pseudoaxial position and the C-H bond is oriented parallel to the N-O bond. acs.org The observed hfc value (aH) increases with the Boltzmann population of this specific conformation. acs.org
The spin density distribution, which can be calculated using QM methods, shows that for many radicals, the unpaired electron is largely localized in a specific orbital of an atom. dergipark.org.tr In the case of nitroxides, while the spin is predominantly on the N-O group, delocalization onto other atoms in the ring and its substituents can occur, influencing the hfc values of the corresponding nuclei. acs.org The study of hfc and spin densities is therefore a critical tool for characterizing the detailed electronic and geometric structure of this compound-based radicals.
Data on Hyperfine Coupling Constants for Pyrrolidine Nitroxides
The following table summarizes experimentally observed and calculated hyperfine coupling constants for various pyrrolidine nitroxide derivatives, highlighting the influence of structure on these spectroscopic parameters.
| Compound/Series | Nucleus | Observed hfc (mT) | Notes |
| Sterically Shielded Pyrrolidine-1-oxyls | γ-Hydrogen | ~ 0.2 - 0.4 | Results from overlapping orbitals when the alkyl group is in a pseudoaxial position. acs.org |
| 2,2,5,5-Tetraethylpyrrolidine-1-oxyl Series | Hydrogen | 0.26 - 0.3 | Broadened triplet of doublets with additional large hyperfine splitting. nih.gov |
| Imidazolidine Nitroxides with Geminal Ethyl Groups | Methylene Hydrogens | Varies | The difference in apparent aH is due to hindered rotation caused by substituents on the ring. beilstein-journals.org |
| 3-Carbamoyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl (3-CP) | - | - | Used as a stable in vivo probe; its stability is related to the electronic state of the radical. researchgate.net |
Applications of 2,2,5,5 Tetramethylpyrrolidine in Specialized Chemical Fields
Utilization as Ligands in Coordination and Organometallic Chemistry
The 2,2,5,5-tetramethylpyrrolidine framework is a key component in the design of specialized ligands for transition metal complexes. These ligands often incorporate the stable nitroxyl (B88944) radical (N-O•) functionality, creating paramagnetic metal complexes with unique electronic and magnetic properties.
Design and Synthesis of this compound-Derived Ligands
The synthesis of ligands incorporating the this compound moiety is a well-established area of synthetic chemistry. A common strategy involves the functionalization of the pyrrolidine (B122466) ring, often at the 3-position, to introduce coordinating groups. For instance, 3-carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl (3-carboxy-PROXYL) is a widely used precursor for creating more complex ligands.
The design of these ligands can be tailored to create specific coordination environments around the metal center. The bulky tetramethyl groups on the pyrrolidine ring provide steric hindrance, which can influence the geometry and stability of the resulting metal complex.
Catalytic Performance of Metal Complexes Incorporating the this compound Moiety
While the synthesis of metal complexes with this compound-derived ligands is well-documented, detailed reports on their specific catalytic performance are an emerging area of research. The unique electronic properties imparted by the nitroxide radical and the steric environment created by the tetramethylpyrrolidine scaffold suggest potential applications in various catalytic transformations.
Organometallic complexes, in general, are crucial in homogeneous catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The catalytic activity of these complexes is highly dependent on the nature of the ligands surrounding the metal center. Ligands influence the electronic and steric properties of the metal, thereby tuning its reactivity and selectivity.
For instance, in the context of transfer hydrogenation of ketones, the catalytic activity of Ru(II) complexes is significantly impacted by the substituents on the ligands. While specific data for this compound-ligated complexes in such reactions is not extensively available, the principles of ligand design suggest that the steric bulk and electronic nature of this moiety could be leveraged to control catalytic outcomes. The development of chiral organocatalysts based on the pyrrolidine ring has shown success in enantioselective Michael additions, highlighting the potential of this scaffold in asymmetric catalysis.
Role in Polymer Chemistry and Advanced Materials Science
The incorporation of the this compound unit into polymer structures offers a pathway to new functional materials with tailored properties. The robust nature of the pyrrolidine ring and the potential for functionalization make it an attractive building block for advanced polymer architectures.
Incorporation of this compound Units into Polymer Architectures
The this compound moiety can be introduced into polymers as a side chain or as part of the main polymer backbone. One approach involves the synthesis of monomers containing the tetramethylpyrrolidine unit, which can then be polymerized. For example, a Ni(II) complex bearing PROXYL pendants has been proposed as a monomer for creating functional polymeric materials. Such materials could have applications in energy storage, catalysis, and sensing.
The synthesis of polymers with pyrrolidone-containing side chains has been explored, although specific examples detailing the use of the this compound scaffold are less common. Techniques like controlled radical polymerization, such as nitroxide-mediated polymerization (NMP), often utilize related structures like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). These methods allow for the precise design of polymer architectures.
Engineering of Polymer Properties via Pyrrolidine Scaffolds
The inclusion of pyrrolidine units within a polymer can significantly influence its physical and chemical properties. The properties of polymers are dictated by factors such as chain length, branching, and interchain interactions. The bulky and rigid nature of the this compound group can impact polymer chain packing and, consequently, properties like thermal stability and mechanical strength.
By modifying the side chains of polymers, it is possible to control surface properties. For instance, the introduction of specific side chains can alter the hydrophobicity of a polymer surface. While direct studies on the effect of this compound side chains on polymer properties are not widely reported, the principles of polymer engineering suggest that this bulky group could be used to create polymers with unique surface characteristics and thermal behaviors.
Application in Analytical Chemistry as Derivatizing Agents or Probes
Derivatives of this compound have found significant utility in analytical chemistry, primarily as spin probes for electron paramagnetic resonance (EPR) spectroscopy.
The stable nitroxide radical of this compound derivatives makes them excellent spin probes. These probes are used to study molecular dynamics and the local environment in various systems, including biological membranes. The EPR spectrum of a spin probe is sensitive to its rotational motion and the polarity of its surroundings, providing valuable information at the molecular level. For example, 1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine (CMH) is a spin probe used for the quantitative determination of reactive oxygen and nitrogen species (RNOS). researchgate.netnih.gov These spin probes can be designed to be sensitive to pH, allowing for the measurement of pH in biological systems. doi.org
Development of Spin Probes for Specialized Analytical Techniques
The this compound framework is a foundational structure for synthesizing stable nitroxide radicals, which are employed as spin probes and labels in various biophysical and biomedical research applications. gcms.cz These spin probes are paramount for investigating complex molecular systems through magnetic resonance spectroscopy and imaging techniques. gcms.cznih.gov
The core advantage of this structural motif is the steric shielding provided by the gem-dimethyl groups adjacent to the nitroxide moiety. rsc.org This steric protection imparts significant kinetic stability to the radical, making it resistant to reduction by biological agents like ascorbate (B8700270). gcms.cznih.gov This high stability is crucial for structural studies of biological macromolecules in their native environments, such as within living cells, and for functional imaging. covachem.com
Derivatives are synthesized by functionalizing the pyrrolidine ring, often at the 3rd or 4th position, to create probes with specific properties. For instance, introducing a carboxyl group, as in 3-carboxy-2,2,5,5-tetramethylpyrrolidine-1-oxyl (a PROXYL derivative), allows for the creation of various labels that can be attached to other molecules. gcms.cz Further modifications can introduce hydrophilic groups to enhance water solubility or specific functionalities for binding to biomolecules. covachem.com These engineered spin probes enable advanced analytical applications, including the functional imaging of pH, thiols, enzymatic activity, and redox status in living organisms. covachem.com
One notable derivative is 1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine (CMH), which is used as a spin probe in EPR spectroscopy to quantitatively determine reactive oxygen and nitrogen species (RONS). nih.govresearchgate.net The development of such probes is a continuous area of research, with a focus on enhancing stability and specificity. For example, replacing the methyl groups with ethyl groups, as in 2,2,5,5-tetraethylpyrrolidine derivatives, has been shown to further increase resistance to bioreduction. gcms.czcovachem.com
| Compound Name | Core Structure | Key Feature/Application | Reference |
|---|---|---|---|
| 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (Carboxy-PROXYL) | This compound | A widely used precursor for creating various spin labels due to its carboxyl functional group. | gcms.cz |
| 1-Hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine (CMH) | This compound | Used as a spin probe for the detection and quantification of reactive oxygen and nitrogen species (RONS). | nih.gov |
| 3-Amino-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (POAC) | This compound | An amino acid spin label that can be incorporated into peptides to provide a fixed position for structural analysis. | rsc.org |
| 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl | 2,2,5,5-Tetraethylpyrrolidine | A precursor for hydrophilic, reduction-resistant spin labels designed for in-cell structural studies. Demonstrates higher stability than tetramethyl analogues. | covachem.com |
Use in Chromatography for Compound Separation and Detection
In the field of chromatography, particularly gas chromatography (GC), the chemical properties of an analyte dictate its behavior and the quality of its separation. Compounds containing polar functional groups with active hydrogens, such as the secondary amine (-NH) in this compound, can present analytical challenges. These challenges include poor peak shape (tailing) and reduced volatility, which can hinder effective separation and detection.
To overcome these issues, a process known as derivatization is frequently employed. Derivatization modifies the analyte's functional group to make it more suitable for chromatographic analysis. For a compound like this compound, the secondary amine is the target for such modification. The primary goals of derivatizing this amine group are to replace the active hydrogen, which reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its thermal stability.
Common derivatization reactions for amines in GC fall into two main categories:
Silylation: This is the most common derivatization method, where the active hydrogen on the nitrogen is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting silylated derivative is significantly more volatile and less polar than the original amine.
Acylation: This process involves introducing an acyl group to the nitrogen atom. Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) are used to convert primary and secondary amines into their corresponding fluoroacyl derivatives. This not only increases volatility but also enhances detectability when using an electron capture detector (ECD).
By converting the polar secondary amine of this compound into a less polar, more volatile derivative, analysts can achieve sharper, more symmetrical peaks in gas chromatography, leading to improved separation from other components in a mixture and more accurate quantification.
Future Perspectives and Emerging Research Avenues in 2,2,5,5 Tetramethylpyrrolidine Chemistry
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 2,2,5,5-tetramethylpyrrolidine and its derivatives, research is shifting from traditional multi-step syntheses towards greener, more sustainable alternatives, including bio-based pathways.
A notable area of research is the synthesis of related compounds, such as 2,2,5,5-tetramethyloxolane (TMO), from renewable feedstocks. Several bio-based routes to TMO have been proposed and assessed, starting from glucose. These pathways involve either chemocatalytic or biochemical transformations to produce key intermediates like 2,5-dimethylhexane-2,5-diol (DHL), the direct precursor to TMO via cyclodehydration. One demonstrated route involves the triple methylation of bio-based methyl levulinate using a Grignard reagent to produce DHL in high yield. This focus on converting biomass into valuable chemical building blocks represents a significant step towards reducing reliance on petrochemical sources.
The principles of green chemistry, such as maximizing atom economy, utilizing safer solvents, and employing catalytic rather than stoichiometric reagents, are central to this exploration. Future research will likely focus on refining these bio-based routes, perhaps by employing enzymatic catalysis to replace metal-based reagents, and developing novel cyclization strategies that proceed under milder conditions with minimal waste generation.
Table 1: Proposed Bio-Based Synthetic Routes to a 2,2,5,5-Tetramethyl-Substituted Heterocycle (TMO)
Route Type Starting Material Key Intermediate Key Transformation Sustainability Aspect Chemocatalytic Route 1 Bio-based Methyl Levulinate 2,5-Dimethylhexane-2,5-diol (DHL) Triple methylation via Grignard reaction Utilizes a bio-based platform molecule derived from sugar dehydration. Chemocatalytic Route 2 Bio-based 2,5-Hexanedione 2,5-Dimethylhexane-2,5-diol (DHL) Double methylation using Methyllithium Starts from a different bio-derivable intermediate. Biochemical Route Glucose 2,5-Dimethylhexane-2,5-diol (DHL) Engineered microbial fermentation Potential for a fully enzymatic pathway, reducing harsh chemical use. Final Step (Common) 2,5-Dimethylhexane-2,5-diol (DHL) 2,2,5,5-Tetramethyloxolane (TMO) Catalytic cyclodehydration (e.g., using H-BEA zeolites) Employs a reusable solid acid catalyst.
Advanced Catalytic Systems based on this compound Ligands
The unique steric hindrance provided by the four methyl groups of the this compound scaffold makes it and its derivatives intriguing candidates for use in advanced catalytic systems. While the parent amine is not a classical ligand, its functionalized derivatives are being explored as organocatalysts and as structural components in metal complexes.
In the realm of organocatalysis, the pyrrolidine (B122466) ring is a privileged motif. nih.gov Research into new pyrrolidine-based organocatalysts with bulky substituents has shown their effectiveness in asymmetric reactions like the Michael addition of aldehydes to nitroolefins, achieving high enantioselectivities. nih.gov The steric bulk is crucial for creating a specific chiral environment around the catalytic site, enabling precise control over the stereochemical outcome of the reaction.
Furthermore, nitroxide derivatives, such as 3-carboxy-PROXYL, can be converted into acid chlorides and used to prepare binitroxide species that serve as spin-labeled tetradentate ligands for complex formation reactions. clockss.org Similarly, Ni(II)-Salen type complexes featuring PROXYL pendants have been synthesized. mdpi.com These systems merge the redox activity of the nitroxyl (B88944) radical and the catalytic or electronic properties of the metal center, opening avenues for novel redox catalysts or magnetic materials. mdpi.com
A different catalytic application involves the synthesis of the pyrrolidine ring itself. Cobalt complexes have been shown to catalyze the intramolecular C–H amination of azides to produce this compound, demonstrating the potential for advanced metal-catalyzed routes to the core structure. nih.gov
Future work in this area will likely involve the design of more sophisticated chiral derivatives to act as highly selective organocatalysts and the exploration of their corresponding nitroxides as redox-active ligands in transition metal catalysis for applications in oxidation chemistry and asymmetric transformations.
Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches
A deeper understanding of reaction mechanisms is critical for optimizing existing transformations and designing new ones. The synergy between experimental techniques and high-level computational chemistry is proving indispensable in elucidating the intricate details of reactions involving complex molecules like this compound and its derivatives.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping potential energy surfaces, identifying transition states, and calculating activation barriers. nih.gov This allows researchers to propose and validate reaction pathways that may be difficult to observe experimentally. For instance, in reactions involving substituted pyrrolidine-2,3-diones, DFT calculations have been used to propose a detailed mechanism, showing that kinetic selectivity is more significant than thermodynamic control in product formation. nih.gov Such computational insights can explain observed product distributions and guide the modification of reaction conditions to favor desired outcomes. scielo.br
These theoretical studies are most powerful when combined with experimental evidence. researchgate.net Techniques such as kinetic studies, isotopic labeling, and advanced spectroscopy (NMR, EPR for radical species) provide crucial data to validate or refine computational models. This integrated approach allows for a comprehensive understanding of factors like stereoselectivity, the role of catalysts, and the influence of substituents on reactivity. For nitroxide derivatives of this compound, this combined approach is essential for understanding their electronic structure and magnetic properties, which are key to their function as spin labels and probes.
Table 2: Integrated Approaches for Mechanistic Studies
Approach Techniques Information Gained Relevance to this compound Chemistry Computational Modeling Density Functional Theory (DFT), Ab initio methods, Molecular Dynamics (MD) Reaction pathways, transition state structures, activation energies, conformational analysis, electronic properties. Predicting stereochemical outcomes in asymmetric catalysis, understanding reaction mechanisms for synthesis, modeling behavior of nitroxide radicals. Experimental Kinetics Reaction rate monitoring (e.g., via chromatography, spectroscopy), kinetic isotope effect (KIE) studies. Rate laws, reaction orders, activation parameters, identification of rate-determining steps. Validating computed energy barriers, optimizing reaction conditions for synthetic routes and catalytic cycles. Spectroscopic Analysis NMR, Mass Spectrometry (MS), IR, Electron Paramagnetic Resonance (EPR). Structural characterization of intermediates and products, detection of radical species. Confirming proposed structures, directly observing paramagnetic nitroxide derivatives and their interactions. Control Experiments Isotopic labeling, testing of putative intermediates, catalyst poisoning studies. Confirmation of atom connectivity changes, validation of proposed intermediates and catalytic cycles. Elucidating complex reaction pathways, confirming the role of specific functional groups or catalysts.
Innovative Applications in Material Science and Beyond
The unique structural and electronic properties of this compound derivatives, particularly their stable nitroxide radicals (PROXYL), are enabling their use in a range of innovative applications, from energy storage to biomedical diagnostics.
In material science, a significant emerging application is in organic redox flow batteries (AORFBs). Nitroxide radicals like TEMPO and its pyrrolidine-based PROXYL analogues are highly effective catholyte materials due to their stable and reversible one-electron redox behavior. mdpi.com Researchers are designing new derivatives to enhance solubility in aqueous electrolytes and to tune the redox potential for higher cell voltage. The use of these organic radical polymers as cathode materials in rechargeable batteries is a promising strategy for developing high-capacity, sustainable energy storage systems. mdpi.com
Beyond energy, nitroxide derivatives are being incorporated into conductive polymers. mdpi.com For example, a Ni(II)Salen complex with 3-carboxy-PROXYL pendants has been designed as a monomer for redox-conductive polymers that combine the high conductivity of a poly[Ni(Salen)] backbone with the high energy density of nitroxyl radical pendants. mdpi.com Such materials are promising for high-power energy storage and electrocatalysis.
In the biomedical field, the stable radical nature of PROXYL derivatives makes them excellent probes for Electron Paramagnetic Resonance (EPR) imaging. They are also used as spin labels to study the structure and dynamics of biological membranes. Furthermore, non-radical derivatives of this compound have been synthesized and evaluated as potent antiarrhythmic agents, demonstrating activity against chemically-induced arrhythmias. nih.gov
Table 3: Innovative Applications of this compound Derivatives
Application Area Derivative Type Function Key Research Finding Energy Storage PROXYL/Nitroxide derivatives Catholyte material in Aqueous Organic Redox Flow Batteries (AORFBs) Nitroxide radicals provide stable, reversible redox cycling for high-capacity energy storage. Material Science PROXYL-functionalized metal complexes (e.g., Ni-Salen) Monomers for redox-conductive polymers Combines conductivity of a polymer backbone with the energy density of nitroxide pendants for advanced materials. mdpi.com Biomedical Imaging PROXYL/Nitroxide derivatives EPR imaging probes and spin labels Stable radicals allow for imaging of biological systems and probing of membrane dynamics. Medicinal Chemistry Substituted this compound-3-carboxamides Antiarrhythmic agents Derivatives show high activity and a better chemotherapeutic index than some existing drugs in preclinical models.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by accelerating the discovery and optimization of molecules with desired properties. nih.gov For the this compound framework, these computational tools offer a powerful approach to navigate the vast chemical space of its potential derivatives.
Predictive models can be trained on existing chemical data to forecast the properties of new, unsynthesized compounds. nih.gov For example, ML algorithms can predict the redox potential, solubility, and stability of novel PROXYL derivatives for battery applications, or forecast the biological activity of new carboxamide derivatives for drug discovery. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources.
Furthermore, generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecular structures from scratch. harvard.edu By providing the model with a desired property profile (e.g., high redox potential and high aqueous solubility), these algorithms can generate novel this compound derivatives that a human chemist might not have conceived. Reinforcement learning can then be used to fine-tune this generation process, biasing it towards molecules that are not only functional but also synthetically accessible. mdpi.com
AI is also being applied to streamline synthesis. ML models can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even devise complete synthetic routes, accelerating the creation of newly designed molecules. harvard.edu This integrated "design-build-test-learn" cycle, powered by AI, represents the future of chemical discovery, enabling the rapid development of next-generation materials and therapeutics based on the this compound scaffold.
Table 4: AI and Machine Learning in this compound Chemistry
AI/ML Approach Description Potential Application Predictive Modeling (QSAR/QSPR) Algorithms (e.g., Random Forest, Neural Networks) trained on known data to predict properties of new molecules. Forecasting redox potentials of nitroxides for batteries; predicting bioactivity of potential drug candidates. mdpi.com Generative Models (VAE, GAN) Deep learning models that learn to generate novel, valid chemical structures based on a training dataset. De novo design of new PROXYL derivatives with optimized properties for materials science or new ligands for catalysis. Reinforcement Learning (RL) An AI training technique that rewards the model for generating molecules with desired characteristics. Optimizing generative models to produce molecules that are both highly active and synthetically feasible. Synthesis Prediction ML models that predict the products of chemical reactions or propose multi-step synthetic pathways. Accelerating the synthesis of newly designed derivatives by suggesting efficient and reliable reaction routes.
Q & A
Q. What are the common synthetic routes for preparing 2,2,5,5-Tetramethylpyrrolidine and its derivatives?
While direct synthesis methods for this compound are not explicitly detailed in the evidence, analogous pyrrolidine derivatives are synthesized via one-pot, multi-step reactions. For example, substituted pyrrolidines are often prepared through cyclization reactions using amines and carbonyl compounds under catalytic conditions. Characterization of such derivatives typically involves NMR, IR, and mass spectrometry to confirm regiochemistry and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
Key techniques include:
- NMR spectroscopy : For structural elucidation of substituents and stereochemistry (e.g., ¹H and ¹³C NMR) .
- Mass spectrometry (MS) : To confirm molecular weight and fragmentation patterns .
- Infrared (IR) spectroscopy : To identify functional groups like carbonyls or amines .
- X-ray crystallography : For absolute configuration determination, as seen in related pyrrolidine derivatives .
Advanced Research Questions
Q. How can electron paramagnetic resonance (EPR) spectroscopy utilize this compound-based spin probes to study reactive oxygen species (ROS)?
Cyclic hydroxylamine derivatives like 1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine (CMH) are oxidized to nitroxide radicals, enabling ROS detection. Key steps:
- Probe preparation : Dissolve CMH (500 µM) in buffer .
- Sample incubation : Add probe to cells/tissue for 20 minutes, then shock-freeze in liquid nitrogen .
- EPR settings : Use a bench-top spectrometer with parameters like g = 2.0063, microwave power = 200 mW, and sweep time = 20 sec . CMH detects intracellular superoxide (O₂•⁻), while CPH (carboxy variant) targets extracellular ROS .
Q. What factors influence the stability of this compound nitroxide radicals in biological systems, and how can these be mitigated?
- Reducing agents : Ascorbate rapidly deactivates nitroxides (e.g., 3-carboxy-2,2,5,5-tetramethylpyrrolidine 1-oxyl has a 2-minute half-life in vivo) .
- Mitigation strategies :
- Use ascorbate oxidase to eliminate endogenous ascorbate .
- Design sterically shielded derivatives (e.g., TEMPO analogs) to slow reduction .
Data Contradiction and Experimental Design
Q. How should researchers address discrepancies in the observed stability of this compound derivatives under varying experimental conditions?
- Controlled replicates : Compare stability in in vitro (buffer) vs. in vivo (cell culture/animal models) systems .
- Environmental factors : Monitor pH, temperature, and redox potential, as these alter radical lifetimes .
- Validation : Cross-check EPR data with alternative ROS assays (e.g., fluorescence probes) to confirm specificity .
Q. What experimental controls are critical when using this compound spin probes in EPR studies?
- Negative controls : Samples without spin probes to exclude background signals .
- Inhibitor controls : Use superoxide dismutase (SOD) to verify O₂•⁻ specificity .
- Quantitative standards : Calibrate with stable radicals (e.g., TEMPO) for signal normalization .
Methodological Tables
| EPR Parameters for CMH-Based ROS Detection |
|---|
| Spin Probe Concentration |
| Incubation Time |
| Spectrometer Center Field |
| Microwave Power |
| Sweep Time |
| Stability of Nitroxide Radicals |
|---|
| Condition |
| In vitro (phosphate buffer) |
| In vivo (with ascorbate) |
| In vivo (ascorbate-free) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
